molecular formula C21H31NO4S B224699 N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B224699
M. Wt: 393.5 g/mol
InChI Key: WVTPWSBIUQFDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as ABE-M, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ABE-M is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a role in regulating the pH of cancer cells, and its inhibition can lead to the acidification of the tumor microenvironment, which can inhibit the growth and spread of cancer cells.

Biochemical And Physiological Effects

N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of CAIX, induce cell death in cancer cells, and decrease tumor growth in animal models. N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory properties and can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Advantages And Limitations For Lab Experiments

N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of CAIX, induce cell death in cancer cells, and decrease tumor growth in animal models. However, N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several potential future directions for N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide research, including its potential use in combination with other cancer therapies, its use in the treatment of other types of cancer, and its potential use as a diagnostic tool for cancer. Further studies are needed to determine the efficacy and safety of N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide in humans and its potential as a therapeutic agent.
In conclusion, N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide is a chemical compound that has shown promising results in studies related to its potential therapeutic properties. Its ability to inhibit the activity of CAIX and induce cell death in cancer cells make it a potential candidate for the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans and its potential as a therapeutic agent.

Synthesis Methods

N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 1-adamantanol with 2-chloroethyl methoxyacetate, followed by the reaction with 4,5-dimethyl-2-nitrobenzenesulfonamide. The final product is obtained through the reduction of the nitro group with palladium on carbon and hydrogen gas.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells. In a study conducted on breast cancer cells, N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide was found to induce cell death through the activation of caspase-3 and caspase-9, which are enzymes involved in programmed cell death.

properties

Product Name

N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide

Molecular Formula

C21H31NO4S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H31NO4S/c1-14-6-19(25-3)20(7-15(14)2)27(23,24)22-4-5-26-21-11-16-8-17(12-21)10-18(9-16)13-21/h6-7,16-18,22H,4-5,8-13H2,1-3H3

InChI Key

WVTPWSBIUQFDMD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)OC

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)OC

Origin of Product

United States

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